molecular formula C8H7IN2O B1602220 3-Iodo-5-methoxy-1H-indazole CAS No. 290367-99-6

3-Iodo-5-methoxy-1H-indazole

Cat. No.: B1602220
CAS No.: 290367-99-6
M. Wt: 274.06 g/mol
InChI Key: QLWRATLJRVZESA-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-1H-indazole (: 290367-99-6) is a high-value chemical building block with a molecular formula of C8H7IN2O and a molecular weight of 274.06 g/mol . This compound is a key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly for the construction of complex indazole-based scaffolds . The indazole core is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities . It is a key pharmacophore in several approved drugs and clinical candidates, including potent kinase inhibitors such as Pazopanib and Axitinib used in oncology, the antiemetic Granisetron, and the nonsteroidal anti-inflammatory drug Bendazac . As a versatile building block, the 3-iodo substituent on the 5-methoxyindazole scaffold enables further functionalization, most notably via metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to introduce diverse (hetero)aryl groups at the C3 position . This allows researchers to efficiently explore structure-activity relationships (SAR) and develop novel bioactive molecules . This product is supplied with a minimum purity of 98% (NLT 98%) . For optimal stability and long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, and at 2-8°C . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

IUPAC Name

3-iodo-5-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWRATLJRVZESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573166
Record name 3-Iodo-5-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290367-99-6
Record name 3-Iodo-5-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Iodination of 5-Methoxy-1H-indazole

One of the most straightforward methods to prepare 3-iodo-5-methoxy-1H-indazole involves the direct electrophilic iodination of the corresponding 5-methoxy-1H-indazole precursor.

  • Procedure : The reaction typically employs iodine and a base such as potassium hydroxide in a polar aprotic solvent like dimethylformamide (DMF) at room temperature.
  • Reaction Conditions : Stirring the mixture for several hours (e.g., 3 hours) allows for selective iodination at the 3-position of the indazole ring.
  • Isolation : The reaction is quenched with a reducing agent such as sodium bisulfite solution to remove excess iodine, followed by filtration and washing of the precipitated product.
  • Yield and Purity : This method can achieve nearly quantitative yields (~100%) with the product isolated as a pale yellow solid, melting point around 136–138 °C, consistent with literature values.
Parameter Details
Starting material 5-Methoxy-1H-indazole
Iodinating agent Iodine (I2)
Base Potassium hydroxide (KOH)
Solvent Dimethylformamide (DMF)
Temperature Room temperature (~25 °C)
Reaction time 3 hours
Work-up Quench with Na2S2O5, filtration
Yield ~100%
Product state Pale yellow solid
Melting point 136–138 °C

Synthesis via Suzuki Cross-Coupling Starting from 3-Iodo-5-methoxy-N-Boc-indazole

A more versatile approach involves preparing 3-iodo-5-methoxy-indazole derivatives protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, which then serves as a substrate for Suzuki-Miyaura cross-coupling reactions.

  • Initial Step : The 3-iodo-5-methoxy-N-Boc-indazole is synthesized and isolated.
  • Cross-Coupling : Attempts to perform Suzuki coupling directly on 3-iodo-5-methoxyindazole often fail or give low yields due to the electron-rich methoxy substituent interfering with the reaction.
  • Improved Method : Using the Boc-protected indazole under microwave irradiation with palladium catalysts and appropriate ligands can improve yields and allow further functionalization at C(3) and N(1) positions.
  • Deprotection : The Boc group is concomitantly removed under the reaction conditions to yield NH-indazoles.
  • Yields : The overall yield for the sequence can reach up to 71% from commercially available 5-methoxyindazole, with isolated yields for individual steps varying.
  • Challenges : The presence of the 5-methoxy group reduces the efficiency of some coupling reactions compared to unsubstituted indazoles.
Step Description Yield (%) Notes
Boc protection Protection of N(1) in 5-methoxyindazole High Enables selective reactions
Iodination Introduction of iodine at C(3) Moderate Precursor for cross-coupling
Suzuki cross-coupling Coupling with aryl boronic acids under Pd catalysis Low to moderate Low yield with unprotected indazole; improved with Boc protection and microwave
Boc deprotection Removal of Boc group under microwave conditions High Yields NH-indazoles ready for further coupling

One-Pot Synthesis Using Copper-Catalyzed Coupling

Another reported method involves a one-pot procedure to synthesize 1,2-di-tert-butyl 5-methoxy-1H-indazole derivatives, which can be adapted for this compound synthesis.

  • Catalysts and Reagents : Copper(I) iodide (CuI), 1,10-phenanthroline as ligand, and cesium carbonate as base in anhydrous DMF.
  • Substrate : 2-iodo-5-methoxybenzyl bromide reacts with hydrazodiformate derivatives.
  • Conditions : Heating under nitrogen atmosphere at 80 °C.
  • Outcome : This method yields di-tert-butyl indazole derivatives that can be further manipulated to yield the target indazole.
  • Advantages : The one-pot approach simplifies the process and improves functional group tolerance.

Alternative Approaches and Considerations

  • Nitrosation of Indoles : An indirect method involves nitrosation of indole derivatives followed by ring closure to form indazole-3-carboxaldehydes, which can be further functionalized. However, yields vary and are generally lower for electron-rich substrates like 5-methoxyindole.
  • Use of Hazardous Reagents : Some synthetic routes involve reagents like thionyl chloride for halogenation steps, which pose safety and environmental concerns.
  • Crystallization and Purification : Final products often require recrystallization from suitable solvents to achieve high purity, with solvent choice depending on the specific derivative.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Direct iodination Iodine, KOH, DMF, room temp ~100% Simple, high yield Requires pure 5-methoxyindazole
Suzuki cross-coupling with Boc protection Pd catalyst, microwave, Boc-protected substrate Up to 71% Enables further functionalization Low yield without protection
One-pot copper-catalyzed coupling CuI, 1,10-phenanthroline, Cs2CO3, DMF, 80 °C Moderate One-pot, functional group tolerant More complex setup
Nitrosation of indoles Sodium nitrite, acid Variable Alternative route Low yield with electron-rich indoles
Halogenation with thionyl chloride Thionyl chloride Not specified Effective halogenation Toxic reagent, safety concerns

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methoxy-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Iodo-5-methoxy-1H-indazole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They have shown promise in the treatment of various diseases, including cancer, inflammation, and bacterial infections .

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications
3-Iodo-5-methoxy-1H-indazole I (C3), OMe (C5) C₈H₇IN₂O 274.06 162–163 Suzuki cross-coupling
5-Iodo-6-methoxy-1H-indazole I (C5), OMe (C6) C₈H₇IN₂O 274.06 Not reported Positional isomer; potential altered bioactivity
Methyl 3-iodo-1H-indazole-5-carboxylate I (C3), COOMe (C5) C₉H₇IN₂O₂ 302.07 Not reported Enhanced solubility for further derivatization
3-Chloro-5-hydroxy-1H-indazole Cl (C3), OH (C5) C₇H₅ClN₂O 168.58 Not reported Hydrogen bonding capability; pharmaceutical intermediates
5-Methoxy-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole OMe (C5), pentyl-imidazole (C3) C₁₆H₁₈N₄O 282.34 Not reported Hybrid indole-imidazole scaffold; lower crystallinity
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole Cl (C6), 4-iodobenzyl-imidazole (C3) C₁₈H₁₂ClIN₄ 466.67 >200 High thermal stability; halogen-rich for targeted therapies

Key Comparative Insights

A. Substituent Effects on Reactivity
  • Halogen Position : The iodine atom in this compound (C3) enables cross-coupling reactions (e.g., Suzuki), whereas its positional isomer (5-Iodo-6-methoxy-1H-indazole) may exhibit divergent reactivity due to steric and electronic differences .
  • Functional Groups : Replacing methoxy with carboxylate (e.g., Methyl 3-iodo-1H-indazole-5-carboxylate) introduces ester functionality, enhancing solubility for downstream modifications .
B. Physical Properties
  • Melting Points : this compound (162–163°C) has a lower melting point compared to halogen-rich analogs like compound 8 (>200°C), likely due to reduced intermolecular halogen bonding .
  • Molecular Weight : Carboxylate derivatives (e.g., 302.07 g/mol) are heavier than the parent compound, influencing pharmacokinetic properties .

Biological Activity

3-Iodo-5-methoxy-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of both an iodine atom at the 3-position and a methoxy group at the 5-position of the indazole ring. This combination significantly influences its chemical reactivity and biological properties.

Property Value
Molecular FormulaC9H8IN2O
Molecular Weight258.08 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that indazole derivatives can inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial in cell signaling pathways associated with cancer and inflammation. The presence of iodine enhances its reactivity, potentially increasing its binding affinity to various receptors and enzymes.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of this compound against different cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly in breast cancer cell lines. For instance, a related indazole derivative exhibited an IC50 value ranging from 0.23 to 1.15 mM against several cancer cell lines, indicating potent growth inhibitory activity .

Table: Antitumor Activity Data

Compound Cell Line IC50 (µM)
This compoundMCF-7 (Breast Cancer)TBD
Related Indazole Derivative4T1 (Breast Cancer)0.88 - 1.15
Related Indazole DerivativeHep-G2 (Liver Cancer)TBD

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar indazole derivatives:

Compound Name Structural Features Biological Activity
5-Methoxy-1H-indazole Lacks iodine; different reactivityLower anticancer activity
3-Bromo-5-methoxy-1H-indazole Bromine instead of iodine; altered propertiesVaries based on bromine's influence
3-Iodo-1H-indazole Lacks methoxy group; affects solubilityDifferent pharmacological profile

Case Study: Anticancer Efficacy

In a study assessing various indazole derivatives, researchers found that those with iodine substitutions exhibited enhanced cytotoxicity against cancer cells compared to their non-iodinated counterparts. The study highlighted that the introduction of iodine not only improved binding affinity but also modulated the apoptotic pathways in cancer cells, leading to increased cell death .

Mechanistic Insights

Further investigation into the mechanism revealed that treatment with indazole derivatives led to upregulation of pro-apoptotic proteins (e.g., cleaved caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), suggesting that these compounds induce apoptosis through intrinsic pathways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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